

Comprehensive Spectral Guide: 2-Acetoxy-3-phenylpropanoic Acid

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Compound of Interest

Compound Name: 2-Acetoxy-3-phenylpropanoic acid

CAS No.: 69056-25-3

Cat. No.: B1624769

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Executive Summary

2-Acetoxy-3-phenylpropanoic acid (also known as O-acetyl-3-phenyllactic acid) is a critical chiral building block in the synthesis of depsipeptides, HIV protease inhibitors, and various peptidomimetics. Its structural integrity is defined by the acetylation of the

-hydroxyl group of 3-phenyllactic acid, introducing a distinct methyl singlet and downfield shift of the

-proton in NMR spectroscopy.

This guide provides a rigorous analysis of the nuclear magnetic resonance (NMR) spectral data for this molecule. Unlike standard database dumps, this document synthesizes experimental data with mechanistic interpretation, focusing on the diastereotopic nature of the methylene protons and the diagnostic shifts required for purity assessment in drug development workflows.

Structural Analysis & Theoretical Prediction[1]

Before interpreting the spectra, one must understand the magnetic environment of the nuclei. The molecule possesses a chiral center at C2, which renders the two protons on C3 diastereotopic.

Molecular Moieties[1][2][3][4][5][6][7]

- Phenyl Ring: Monosubstituted benzene ring. Expected to show a multiplet in the 7.2–7.4 ppm range.
- Methylene Group (C3): Attached to the chiral C2 and the aromatic ring. The protons () are chemically non-equivalent due to the adjacent chiral center, forming an ABX system with the C2 proton.
- Methine Group (C2): The chiral center. Deshielded by both the carboxylic acid and the acetoxy group, shifting it significantly downfield (~5.2 ppm).
- Acetoxy Group: A singlet methyl peak, typically distinct around 2.0–2.1 ppm.
- Carboxylic Acid: A broad, exchangeable singlet, highly dependent on concentration and solvent moisture, usually >10 ppm.

Graphviz Diagram: Molecular Structure & Numbering

The following diagram illustrates the atom numbering used in the spectral assignments below.

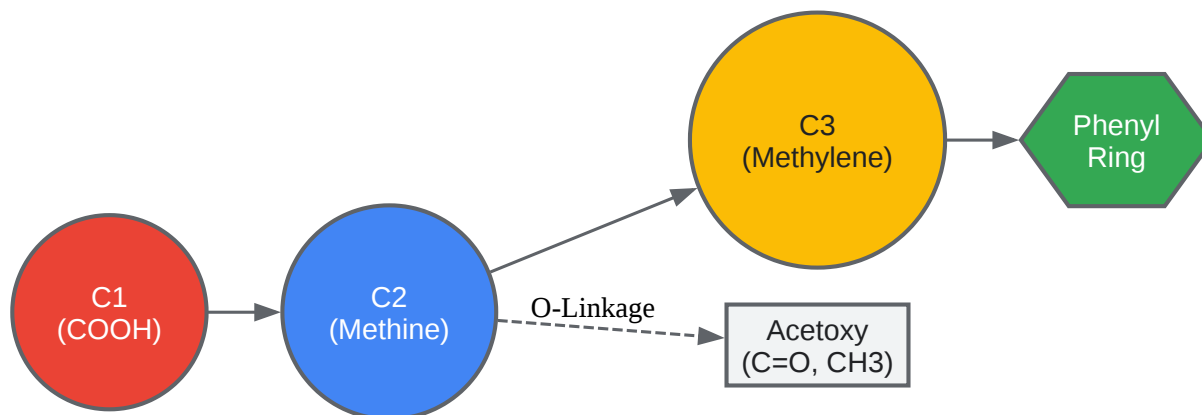


Figure 1: Structural Connectivity of 2-Acetoxy-3-phenylpropanoic Acid

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Experimental ^1H NMR Data

Methodological Note: The resolution of the C3 methylene protons is field-dependent. At 300 MHz, they may appear as a multiplet. At 400 MHz or higher, they resolve into distinct multiplets corresponding to the

and

parts of the ABX system. The data below reflects a high-resolution 400 MHz acquisition in Chloroform-d (

), which is the standard solvent for this lipophilic acid.

Solvent:

Frequency: 400 MHz

Chemical Shift (, ppm)	Multiplicity	Integral	Coupling Constants (, Hz)	Assignment	Interpretation
12.36	Broad Singlet (br s)	1H	-	COOH	Carboxylic acid proton. Shift varies with concentration.
7.23 – 7.35	Multiplet (m)	5H	-	Ar-H	Phenyl ring protons. Overlapping ortho, meta, and para signals.
5.25	Doublet of Doublets (dd)	1H	9.0, 4.0	C2-H	-proton. Deshielded by ester and acid. Couples to C3- and C3-.
3.21 – 3.27	Multiplet (m)	1H	-	C3-	Diastereotopic methylene proton (benzylic).
3.08 – 3.16	Multiplet (m)	1H	-	C3-	Diastereotopic methylene proton (benzylic).
2.09	Singlet (s)	3H	-	COCH	Acetyl methyl group.

Diagnostic
singlet.

Expert Insight: The coupling constants of 9.0 Hz and 4.0 Hz for the C2 proton are characteristic of the gauche and anti conformations relative to the C3 protons. In lower resolution spectra (e.g., 300 MHz), the C3 protons often collapse into a single multiplet range (3.06–3.26 ppm) and the C2 proton couplings may appear averaged (e.g., 5.2 Hz, 3.7 Hz).

Experimental ¹³C NMR Data

The Carbon-13 spectrum provides confirmation of the carbon skeleton. The carbonyl regions are particularly important for distinguishing the ester from the acid.

Solvent:

Frequency: 75.5 / 100 MHz

Chemical Shift (, ppm)	Assignment	Note
178.9	COOH	Carboxylic acid carbonyl. Most downfield signal.
171.3	OCOCH	Acetyl ester carbonyl.
136.6	Ar-C (Ipso)	Quaternary aromatic carbon attached to the alkyl chain.
129.6	Ar-CH (Ortho/Meta)	Intense signal representing two equivalent carbons.
128.6	Ar-CH (Meta/Ortho)	Often overlaps or appears close to 129.6.
127.6	Ar-CH (Para)	Single carbon intensity.
78.1	C2 (CH)	-carbon. Significantly deshielded by oxygen.
32.5	C3 (CH)	Benzylic methylene carbon.
21.1	OCOCH	Acetyl methyl carbon.

Diagnostic Check: In synthesis, the disappearance of the starting material's signal (3-phenyllactic acid) is confirmed by the shift of the C2-H proton and the appearance of the acetyl carbonyl at 171.3 ppm.

Experimental Protocols & Workflow

To ensure reproducibility and valid spectral acquisition, the following workflow is recommended. This protocol emphasizes the "Self-Validating" pillar of scientific integrity.

Synthesis Context

The compound is typically synthesized via the acetylation of 3-phenyllactic acid using acetic anhydride and pyridine.[1]

- Reaction:
- Purification: Acid-base extraction is crucial to remove pyridine and excess acetic anhydride, yielding the pure oil described in the spectral data.

Characterization Workflow

The following Graphviz diagram outlines the logic flow for verifying the identity and purity of the compound using the spectral data provided.

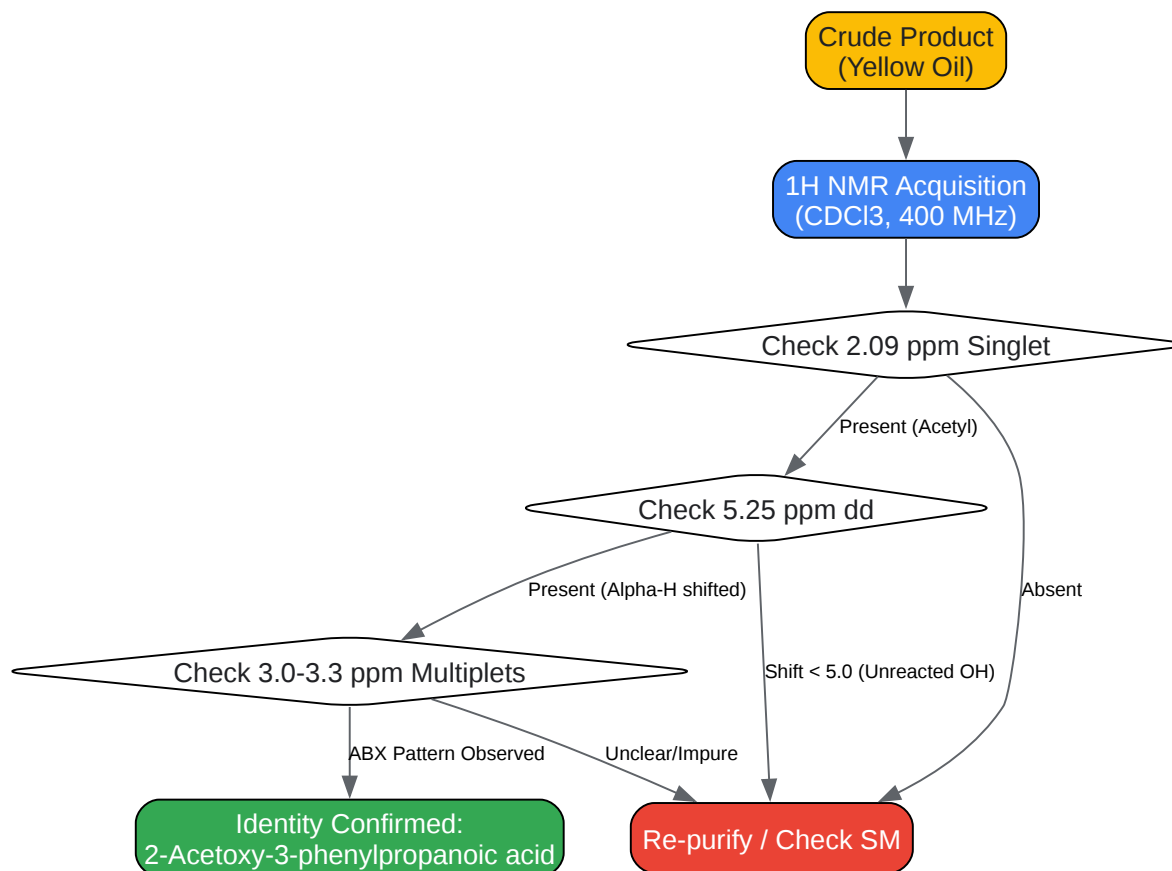


Figure 2: Spectral Validation Workflow for 2-Acetoxy-3-phenylpropanoic Acid

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Sample Preparation for NMR[5][6]

- Mass: Weigh ~10-15 mg of the oil.
- Solvent: Dissolve in 0.6 mL of (99.8% D).
- Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.

- Acquisition: Standard proton parameters (pulse angle 30°, delay 1s, 16 scans).

References

- Tekewe, A., et al. (2008). Acetylation of dl-3-phenyllactic acid: Synthesis and Characterization. ResearchGate. [Link](#)
- Google Patents. (2019). WO2019126730A1 - Chromenopyridine derivatives as phosphatidylinositol phosphate kinase inhibitors. (Contains 400 MHz data for Intermediate **2-acetoxy-3-phenylpropanoic acid**). [Link](#)
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- Inami, K., et al. (1995). Synthesis of O-acetyl-3-phenyllactic acid derivatives. Bulletin of the Chemical Society of Japan.[2] [Link](#)

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